2-Methoxypyrrolidine

Beschreibung

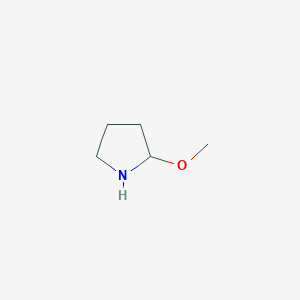

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-3-2-4-6-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWAEBAXEVXDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511675 | |

| Record name | 2-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156298-95-2 | |

| Record name | 2-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxypyrrolidine and Its Derivatives

Stereoselective and Asymmetric Synthesis of 2-Methoxypyrrolidine Scaffolds

Stereoselective and asymmetric synthesis are paramount in the preparation of this compound scaffolds, as the biological activity of many pyrrolidine-containing compounds is highly dependent on their stereochemistry. Asymmetric synthesis refers to chemical reactions that produce predominantly one chiral stereoisomer. nih.govchem960.com Several strategies are employed to achieve this, including utilizing chiral starting materials (chiral pool), employing chiral catalysts (asymmetric catalysis), or incorporating temporary chiral auxiliaries. chem960.com

Chiral Pool Approaches to this compound Synthesis

The "chiral pool" strategy leverages readily available, enantiopure natural products, such as amino acids or sugars, as starting materials. chem960.comuni.lu These precursors already possess defined stereocenters, which can be retained and elaborated throughout the synthetic sequence to construct the desired chiral scaffolds. For instance, the synthesis of (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid can be achieved through asymmetric synthesis starting from readily available chiral precursors, often implying chiral pool strategies. nih.gov Proline, a naturally occurring chiral amino acid, serves as a common precursor for the synthesis of complex chiral auxiliaries like (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are themselves pyrrolidine (B122466) derivatives. nih.govamericanelements.com

Asymmetric Catalysis in the Preparation of this compound Derivatives

Asymmetric catalysis involves the use of a chiral catalyst, often in substoichiometric amounts, to induce the formation of a specific stereoisomer from an achiral or prochiral substrate. chem960.com This approach is highly efficient as the catalyst is regenerated and can be reused.

Transition metal complexes, particularly those involving titanium(IV), have proven effective in promoting stereoselective transformations for the synthesis of chiral pyrrolidine derivatives. Titanium(IV) enolates have been utilized in diastereoselective additions. For example, the diastereoselective addition of titanium(IV) enolates derived from N-4-chlorobutyryl-1,3-thiazolidine-2-thione to N-Boc-2-methoxypyrrolidine has been reported, yielding 2-substituted pyrrolidines with an 8:1 diastereoisomeric ratio. cenmed.comnih.gov Titanium(IV) isopropoxide (Ti(O-i-Pr)4) is a commonly used titanium source in such catalytic systems. researchgate.netuni.lu Furthermore, Lewis acid-promoted cyanation reactions of this compound derivatives, potentially involving titanium(IV) chloride, can lead to stereoselective product formation. nih.gov Chiral titanium-carboxylate complexes have also been successfully employed in asymmetric hydroalkoxylation reactions, demonstrating the versatility of titanium catalysis in achieving high enantiomeric excesses. uni.lu

Organocatalysis, which relies on small organic molecules to catalyze reactions, offers an attractive alternative to metal-catalyzed processes, often providing environmentally benign and highly selective transformations. Organocatalytic strategies have been developed for the asymmetric synthesis of various pyrrolidine derivatives. For instance, organocatalytic asymmetric Mannich cyclization reactions have been applied to synthesize fused bicyclic alkaloids, including pyrrolizidinone, indolizidinone, and quinolizidinone derivatives, with high enantiomeric excesses. nih.gov Additionally, organocatalyzed [3+2] cycloaddition reactions involving 2,2'-diester aziridines have successfully generated optically active 3-methoxypyrrolidine (B1366375) derivatives with good yields and stereoselectivities. researchgate.netresearchgate.net Enamine catalysis, specifically using diphenylprolinol silyl (B83357) ether, has been employed for the straightforward asymmetric synthesis of 2-hydroxypyrrolidines with excellent diastereoselectivity via Mannich-type reactions. researchgate.net

Chiral Auxiliary-Mediated Synthesis of 2-Methoxypyrrolidines

Chiral auxiliaries are enantiopure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter(s) are formed, the auxiliary is typically removed and can often be recovered and recycled. chem960.comthieme-connect.com This approach allows for the transfer of chirality from the auxiliary to the newly formed bond or stereocenter.

(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP) are highly versatile and widely utilized chiral auxiliaries, both derived from proline. nih.govamericanelements.comamericanelements.comfishersci.at They are particularly effective in the asymmetric α-alkylation of aldehydes and ketones via their hydrazone methodology. nih.govamericanelements.comfishersci.at

The Enders SAMP/RAMP hydrazone alkylation reaction typically proceeds in a three-step sequence:

Formation of a hydrazone by reacting SAMP or RAMP with a ketone or aldehyde. americanelements.com

Deprotonation of the hydrazone with a strong base (e.g., lithium diisopropylamide, LDA) to form an azaenolate, which then reacts with an alkyl halide or other suitable electrophile, creating a new chiral center. americanelements.com

Cleavage of the chiral auxiliary (e.g., by ozonolysis or hydrolysis) to regenerate the alkylated ketone or aldehyde in an enantiomerically enriched form. americanelements.com

This methodology has been successfully applied in the asymmetric synthesis of a wide range of complex organic molecules and natural products, often yielding products with high diastereomeric and enantiomeric excesses. americanelements.comfishersci.at Notable applications include:

Diastereo- and enantioselective Michael additions of metalated lactone-SAMP hydrazones to enolates. researchgate.netfishersci.at

Synthesis of cis-4,5-disubstituted oxazolidin-2-ones. thieme-connect.comfishersci.at

Asymmetric synthesis of (S)- and (R)-Stigmolane, where the stereogenic center was generated with high enantiomeric purity. researchgate.netfishersci.at

Preparation of protected 2-keto-1,3-diols and 1,2,3-triols bearing quaternary stereogenic centers. researchgate.netfishersci.at

Asymmetric synthesis of γ-amino nitriles and γ-amino ketones. researchgate.netthieme-connect.comfishersci.at

The high efficiency, excellent stereocontrol, and ease of auxiliary removal make SAMP and RAMP indispensable tools in asymmetric synthesis for accessing chiral this compound-containing structures.

Derivatization and Functionalization of the this compound Ring

Formation and Reactivity of N-Acyliminium Ions from 2-Methoxypyrrolidines

N-Acyliminium ions are potent electrophilic species whose reactivity is significantly enhanced by the presence of an adjacent carbonyl group on the nitrogen atom uni.lu. Derivatives of this compound, such as N-Boc-2-methoxypyrrolidine, are frequently employed as precursors for the in situ generation of these reactive intermediates nih.govamericanelements.comnih.gov. The formation typically proceeds via the acid-catalyzed heterolysis of the C-O bond at the α-position to the nitrogen, where the methoxy (B1213986) group acts as a leaving group upon protonation uni.lu.

The inherent reactivity of N-acyliminium ions derived from five-membered rings, like those from pyrrolidines, generally surpasses that of their six-membered ring counterparts (piperidines) nih.gov. Furthermore, the nature of the N-acyl substituent plays a crucial role in modulating the reactivity. For instance, N-acyliminium ions featuring s-trans locked endocyclic N-carbonyl groups exhibit heightened reactivity nih.gov. This enhanced reactivity broadens the scope of nucleophiles that can be effectively utilized in carbon-carbon bond formation reactions uni.lu.

Generation of Cyclic N-Acyliminium Ions as Intermediates

The generation of cyclic N-acyliminium ions from 2-methoxypyrrolidines primarily relies on the acid-catalyzed removal of the α-methoxy group. α-Oxygenated amides, including 2-methoxypyrrolidines, are well-established precursors for this transformation uni.lu. Lewis acids are commonly employed to facilitate the formation of these intermediates. Examples of effective Lewis acids include Scandium triflate (Sc(OTf)3), Iron chloride (FeCl3), Indium trichloride (B1173362) (InCl3), and Indium tribromide (InBr3) nih.govnih.gov. Beyond chemical catalysis, electrochemical oxidation procedures have also been successfully utilized for the generation of N-acyliminium ions americanelements.comnih.gov. The presence of these transient N-acyliminium ion intermediates can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy americanelements.com.

A notable method for the generation and accumulation of N-acyliminium ions, particularly for six-membered rings, is the indirect cation pool method uni.lu. This technique allows for controlled generation, setting the stage for subsequent nucleophilic additions.

Stereoselective Nucleophilic Additions to N-Acyliminium Intermediates

The electrophilic nature of N-acyliminium ions makes them highly susceptible to nucleophilic attack, a process that is generally irreversible uni.lu. These intermediates react with a broad spectrum of π-nucleophiles, including alkenes, allenes, alkynes, and various aromatic and heteroaromatic systems uni.lu.

Silicon-based nucleophiles are particularly prominent in these reactions. Examples include silyl enol ethers, allylic, propargylic, benzylic, or hydrido silanes, as well as trimethylsilyloxyfuran and tert-butyldimethylsilyloxyfuran nih.govamericanelements.comfishersci.cauni.lu. Organometallic reagents, such as trialkylalanes (e.g., trimethylaluminum, Me3Al) and dialkylzincs (e.g., diethylzinc, Et2Zn), along with organostannanes (e.g., allyltributylstannane), have also proven to be effective nucleophiles nih.govuni.lu. Furthermore, potassium aryl- and alkynyltrifluoroborates have been successfully utilized in stereoselective additions to N-acyliminium ions nih.gov. Chiral and achiral titanium enolates derived from N-acyl oxazolidin-2-ones also demonstrate stereoselective addition to these intermediates, yielding 2-substituted pyrrolidines and piperidines nih.govwikipedia.org.

The stereochemical outcome of these nucleophilic additions is highly dependent on several factors, including the ring size of the cyclic N-acyliminium ion (five- or six-membered), the nature of its carbamate, and the N-acyl group present in the enolate precursor wikipedia.org. High diastereoselectivity is frequently observed, with some reactions achieving excellent trans-selectivity (e.g., a cis:trans ratio of <1:99 with trimethylaluminum) uni.lu. The conformation of the N-acyliminium ion, often adopting a half-chair form, and the trajectory of the incoming nucleophile are critical in dictating the stereoselectivity, aligning with principles such as Steven's hypothesis uni.lu.

Table 1: Examples of Stereoselective Nucleophilic Additions to Cyclic N-Acyliminium Ions

| N-Acyliminium Ion Precursor | Nucleophile | Product Type | Diastereoselectivity (cis:trans) | Yield (%) | Reference |

| N-Boc-2-methoxypyrrolidine | 1,3-dicarbonyl compounds, activated olefins (silyl enol ethers, ethyl vinyl ether) | 2-substituted N-Boc pyrrolidines | Not specified, good yields | Good | nih.gov |

| N-benzyl-3,4,5-triacetoxy-2-pyrrolidinone derived N-acyliminium ion | Potassium aryl- and alkynyltrifluoroborates | 5-substituted 2-pyrrolidinone | Preference for syn diastereomer | Moderate to good | nih.gov |

| N-Boc-4-phenyl-2,3,4,5-tetrahydropyridin-1-ium (C1) derived N-acyliminium ion | Me3Al | 1-(tert-butoxycarbonyl)-2-methyl-4-phenylpiperidine (trans-2aa) | <1:99 (trans) | 86 | uni.lu |

| N-Boc-4-phenyl-2,3,4,5-tetrahydropyridin-1-ium (C1) derived N-acyliminium ion | Et2Zn | Piperidine derivative (2ab) | High trans-selectivity | 95 | uni.lu |

| N-Boc-4-phenyl-2,3,4,5-tetrahydropyridin-1-ium (C1) derived N-acyliminium ion | (allyl)SnBu3 | Piperidine derivative (2ac) | High trans-selectivity | 95 | uni.lu |

| N-benzyloxycarbonyl-2-methoxypyrrolidine | 3-methyl-2-trimethylsilyloxyfuran | 2-substituted pyrrolidine | Stereoselective | Not specified | americanelements.comfishersci.ca |

| 5-membered N-acyliminium ions | Chiral/achiral titanium enolates of N-acyl oxazolidin-2-ones | 2-substituted pyrrolidines | 5:1 to 14:1 d.r. | Moderate to good | wikipedia.org |

Intramolecular N-acyliminium ion cyclization reactions are particularly valuable for synthesizing complex polycyclic systems and natural-product-like compounds uni.lunih.gov. These strategies have been successfully applied in the total synthesis of various alkaloids, including the erythrinane skeleton, indolizidine alkaloids, pyrrolizidine (B1209537) alkaloids, and tylophorine (B1682047) uni.lunih.govnih.govfishersci.cawikipedia.orguni.lu. Diastereoselective borono-Mannich reactions on cyclic N-acyliminium ions have also been utilized for the preparation of substituted pyrrolidin-2-ones nih.gov.

Reactivity Profiles and Reaction Mechanisms of 2 Methoxypyrrolidine

Nucleophilic Reactivity of 2-Methoxypyrrolidine and its Derivatives

The nitrogen atom within the pyrrolidine (B122466) ring, possessing a lone pair of electrons, is a primary site for nucleophilic reactivity. Additionally, certain derivatives can be activated to generate nucleophilic carbon centers.

Derivatives of this compound, particularly 1-amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP ((S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine), are widely utilized as chiral auxiliaries in asymmetric synthesis. In these applications, the compounds facilitate the formation of new carbon-carbon bonds through their nucleophilic character. For instance, SAMP/RAMP hydrazones can undergo Michael additions and α-alkylation reactions, where the carbon alpha to the nitrogen, after deprotonation, acts as a nucleophile. These reactions are crucial for generating stereogenic centers with high enantiomeric purity americanelements.comumweltprobenbank.de.

| Reaction Type | This compound Derivative | Nucleophilic Site | Example Application | References |

| α-Alkylation | SAMP/RAMP hydrazones | α-Carbon | Asymmetric synthesis of complex molecules | americanelements.com, umweltprobenbank.de |

| 1,2-Addition | SAMP/RAMP hydrazones | α-Carbon | Synthesis of lactone esters | americanelements.com |

While direct examples of this compound itself undergoing intramolecular nucleophilic reactions to form new fused or bridged ring systems were not extensively detailed in the provided sources, the general principle of intramolecular nucleophilic substitution (SNi or intramolecular SN2) is well-established in organic chemistry. Such reactions involve a nucleophile and a leaving group within the same molecule, leading to cyclization uni.lunih.gov. Given the presence of a nucleophilic nitrogen and potentially activated electrophilic centers (e.g., C2 bearing the methoxy (B1213986) group if it can be displaced by an internal nucleophile), this compound derivatives could be designed to undergo such cyclizations, leading to fused ring systems. The formation of pyrrolidine rings themselves often involves intramolecular nucleophilic cyclization steps during their synthesis americanelements.com.

Electrophilic Reactivity of this compound Scaffolds

The carbon atom at the 2-position of the pyrrolidine ring, especially when bearing the methoxy group, can act as an electrophilic center. This is particularly evident when the methoxy group serves as a leaving group, often after activation.

One prominent example of electrophilic reactivity is the substitution of the methoxy group. For instance, (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups googleapis.com. This indicates that the C2 carbon becomes susceptible to attack by external nucleophiles.

Furthermore, N-Boc-2-methoxypyrrolidine (tert-butyl this compound-1-carboxylate) has been shown to exhibit electrophilic character at the 2-position. In acid-catalyzed reactions, it readily undergoes addition with 1,3-dicarbonyl compounds and activated olefins such as silyl (B83357) enol ethers and ethyl vinyl ether umweltprobenbank.de. This reactivity is typically facilitated by the protonation of the methoxy group, leading to its departure and the formation of an iminium ion intermediate. This highly electrophilic iminium ion is then susceptible to attack by various nucleophiles, yielding 2-substituted N-Boc pyrrolidines umweltprobenbank.de.

The reaction of N-acetyl-2-methoxypyrrolidine with 2,4-pentandiol to form epimeric cyclic acetals further illustrates the electrophilic nature of the C2 position. This reaction proceeds with rapid initial formation of a cyclic hemiamidal, followed by the growth of major product peaks corresponding to the epimeric cyclic acetals, indicating the involvement of the C2 position in bond formation with the diol massbank.eu.

| Electrophilic Site | This compound Derivative | Reactants/Conditions | Outcome/Mechanism | References |

| C2 (bearing OMe) | (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid | Various nucleophiles | Substitution of methoxy group | googleapis.com |

| C2 (bearing OMe) | N-Boc-2-methoxypyrrolidine | 1,3-dicarbonyl compounds, activated olefins, acid catalyst | Addition to C2 via iminium ion intermediate | umweltprobenbank.de |

| C2 (bearing OMe) | N-Acetyl-2-methoxypyrrolidine | 2,4-pentandiol, heat, H₂O/EtOAc | Formation of cyclic acetals | massbank.eu |

Ring-Opening Reactions of this compound Derivatives

The pyrrolidine ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly in stressed or activated derivatives.

The regioselectivity of ring-opening reactions in pyrrolidine derivatives is critical for determining the final product structure. For instance, studies on sinoracutine, a natural product containing a pyrrolidine ring, have shown that its racemization involves a ring-opening of the pyrrolidine moiety followed by re-closure jkchemical.com. This process can lead to the loss of stereochemical information at specific centers, highlighting the importance of understanding the regiochemical pathways of ring cleavage and re-formation jkchemical.com.

In the context of pyrrolidinone derivatives, such as S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide, ring transformation reactions involve the opening of the pyrrolidinone ring. The kinetics of this transformation indicate that the rate-limiting step can be the ring opening of a tetrahedral intermediate, leading to a specific thiazolidinone product nih.gov. While not explicitly detailed as "regioselectivity" in the same manner as epoxide ring openings (where attack occurs at the more or less substituted carbon), the transformation to a specific product implies a controlled regiochemical outcome of the ring opening and subsequent cyclization.

Mechanistic investigations provide detailed insights into the pathways of pyrrolidine ring-opening. The ring transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide to 2-methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one has been studied extensively in aqueous solutions nih.gov. The reaction exhibits general base, general acid, and hydroxide-ion catalysis. A key finding is that the rate-limiting step involves the splitting-off of a proton from a tetrahedral intermediate, followed by the ring opening of this intermediate nih.gov. The Brønsted coefficient analysis further supports the involvement of proton transfer in the rate-determining step, with the rate-limiting step changing to ring opening of the deprotonated intermediate under certain buffer conditions nih.gov.

Another example of pyrrolidine ring opening is observed during the catalytic hydrogenation of N-ethyl pyrrolidone. This process involves the hydrogenolytic cleavage of the lactam carbonyl group, followed by reductive amination. Elevated temperatures are known to accelerate the kinetics of this ring-opening reaction, indicating a thermally activated process.

Elimination Reactions Involving this compound Scaffolds (e.g., Methanol (B129727) Elimination)

Elimination reactions are significant pathways for this compound derivatives, particularly the elimination of methanol to form unsaturated pyrrolidine systems or aromatic pyrroles. This reaction highlights the role of the methoxy group as a leaving group in a β-elimination type process.

Methanol Elimination to Pyrroles: A notable example of an elimination reaction involving this compound scaffolds is the thermal elimination of methanol from 2-alkylidene-4-methoxypyrrolidines, which results in the formation of functionalized pyrroles acs.org. This transformation is particularly valuable as it provides a direct route to the aromatic pyrrole (B145914) ring system.

Reaction Mechanism: The mechanism for methanol elimination typically involves the initial formation of an iminium ion, as described above. Once the iminium ion is formed, a proton from an adjacent carbon (β-position relative to the iminium carbon) is abstracted by a base, leading to the formation of a double bond. If the resulting intermediate is an enamine or has appropriate conjugation, it can undergo further transformations, such as tautomerization or aromatization, to yield a more stable product like a pyrrole. The driving force for the formation of pyrroles is the thermodynamic stability gained from aromaticity.

Rearrangement Reactions of this compound Systems

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or the migration of a substituent from one atom to another within the same molecule, often leading to a structural isomer wikipedia.org. Common types of rearrangements in organic chemistry include carbocation rearrangements (e.g., Wagner-Meerwein rearrangement involving hydride or alkyl shifts), Beckmann rearrangement, Curtius rearrangement, and Lossen rearrangement nih.govuni.lulibretexts.org.

While this compound derivatives are highly reactive and readily form electrophilic iminium ions, specific rearrangement reactions of the pyrrolidine ring system itself, directly initiated by the methoxy group beyond its role as a leaving group in elimination or substitution, are not widely documented as a distinct class in the provided literature. The primary reactivity observed involves the departure of the methoxy group to generate an iminium ion, which then undergoes addition reactions rather than internal rearrangements of the pyrrolidine ring.

However, it is important to note that if a true carbocation intermediate were to form from a this compound system under certain conditions (though iminium ion formation is more prevalent due to nitrogen stabilization), general principles of carbocation rearrangements, such as 1,2-hydride or alkyl shifts, could theoretically apply to achieve a more stable carbocation. Yet, direct experimental evidence or detailed research findings on such rearrangements specifically for the this compound core are not prominently reported in the context of its characteristic reactivity.

Applications in Advanced Organic Synthesis

Development of Chiral Catalysts and Ligands based on 2-Methoxypyrrolidine Derivatives

This compound and its derivatives have emerged as significant chiral building blocks and auxiliaries in advanced organic synthesis, particularly in the development of enantioselective catalytic systems and ligands. Their unique stereochemical properties and the presence of the methoxy (B1213986) group contribute to their versatility in controlling stereochemistry during various transformations.

(S)-(-)-1-Amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxypyrrolidine (RAMP) as Versatile Chiral Auxiliaries

Among the most prominent this compound derivatives are (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and its enantiomer, (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP). These compounds are commercially available and have been extensively applied as versatile chiral auxiliaries in asymmetric synthesis, particularly in the creation of bioactive natural products. americanelements.comnih.govuni.lu

The utility of SAMP and RAMP stems from their ability to facilitate highly diastereotopic and diastereofacial selective reactions. americanelements.com A common strategy involves the α-alkylation of SAMP/RAMP hydrazones, followed by 1,2-addition and subsequent reductive N-N bond cleavage, which allows for the establishment of the absolute configuration of newly formed chiral compounds. americanelements.comnih.gov

Research findings highlight their effectiveness across a broad spectrum of reactions:

Palladium-catalyzed allylic substitution: SAMP/RAMP auxiliaries have been efficiently employed in palladium-catalyzed allylic substitution reactions. nih.govjkchemical.com

Asymmetric synthesis of lactones and diketones: They enable the asymmetric synthesis of substituted β-formyl δ-lactones and furofuran lactones, often achieving high diastereomeric excess (de) and enantiomeric excess (ee). nih.govjkchemical.comwikipedia.org Furthermore, diastereo- and enantioselective synthesis of syn-2,3-disubstituted 1,4-diketones has been reported using these auxiliaries. nih.govjkchemical.com

Fluorination and amine synthesis: Applications extend to diastereoselective electrophilic fluorination of enantiopure α-silylketones. nih.govjkchemical.com They are also crucial for the diastereo- and enantioselective synthesis of various 1,2-anti tert-butyl sulfanyl (B85325) amines, with reported de and ee values often exceeding 96%. nih.govjkchemical.comwikipedia.org The asymmetric synthesis of γ-amino nitriles and γ-amino ketones has also been achieved with excellent enantiomeric excesses (ee ≥ 98%). nih.govjkchemical.comwikipedia.org

Synthesis of oxazolidinones and stigmolane: SAMP has been utilized in the diastereo- and enantioselective synthesis of cis-4,5-disubstituted oxazolidin-2-ones, yielding products in moderate yields but with excellent de and ee. nih.govjkchemical.comwikipedia.org The SAMP/RAMP hydrazone methodology has also been instrumental in the first asymmetric synthesis of (S)- and (R)-Stigmolane, generating the stereogenic center at the C-5 position with high enantiomeric purity. wikipedia.org

Quaternary stereogenic centers: More recently, the asymmetric synthesis of protected 2-keto-1,3-diols and 1,2,3-triols bearing a quaternary stereogenic center has been reported, leveraging sequential α-alkylation using SAMP/RAMP hydrazone methodology, leading to products in good yields with high de and ee. wikipedia.org

The effectiveness of SAMP/RAMP in achieving high stereoselectivity is summarized in the table below, illustrating their diverse applications in asymmetric synthesis.

| Reaction Type | Chiral Auxiliary | Typical Enantioselectivity (ee) / Diastereoselectivity (de) | Yield | Reference |

| Asymmetric Synthesis of β-formyl δ-lactones | SAMP/RAMP | High de and ee | N/A | nih.govjkchemical.comwikipedia.org |

| Asymmetric Synthesis of Furofuran Lactones | SAMP/RAMP | High de and ee | N/A | nih.govjkchemical.comwikipedia.org |

| Diastereo- & Enantioselective Synthesis of 1,4-Diketones | SAMP/RAMP | N/A | N/A | nih.govjkchemical.com |

| Diastereo- & Enantioselective Synthesis of 1,2-anti tert-butyl sulfanyl amines | SAMP/RAMP | ≥ 96% de, ≥ 96% ee | N/A | nih.govjkchemical.comwikipedia.org |

| Asymmetric Synthesis of γ-amino nitriles | SAMP/RAMP | ≥ 98% ee | Good | nih.govjkchemical.comwikipedia.org |

| Asymmetric Synthesis of γ-amino ketones | SAMP/RAMP | ≥ 98% ee | Good | nih.govjkchemical.comwikipedia.org |

| Synthesis of cis-4,5-disubstituted oxazolidin-2-ones | SAMP | Excellent de and ee | Moderate | nih.govjkchemical.comwikipedia.org |

| Asymmetric Synthesis of (S)- and (R)-Stigmolane | SAMP/RAMP | High enantiomeric purity | N/A | wikipedia.org |

| Asymmetric Synthesis of 2-keto-1,3-diols/1,2,3-triols with quaternary center | SAMP/RAMP | High de and ee | Good | wikipedia.org |

| Michael Addition of metalated lactones-SAMP hydrazones | SAMP | High de and ee | 37-61% | wikipedia.org |

Other this compound Derivatives in Chiral Catalysis and Asymmetric Synthesis

Beyond SAMP and RAMP, other this compound derivatives serve as important intermediates or components in chiral catalysis.

(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid: This chiral compound is recognized as a valuable building block in pharmaceutical research and asymmetric synthesis. Its synthesis often involves chiral catalysts or chiral pool strategies to ensure the retention of its specific (2S,4S) configuration. nih.gov

Lewis Acid Catalysis: N-benzyloxycarbonyl-2-methoxypyrrolidine has been utilized in Lewis acid catalyzed stereoselective reactions, demonstrating the potential of the methoxypyrrolidine scaffold in such transformations. uni.lu

2-Substituted Pyrrolidines: The reaction between this compound and silyl (B83357) enol ethers, in the presence of chiral catalysts, has been shown to afford 2-substituted pyrrolidines with enantiomeric excesses up to 53%. americanelements.comuni.lu This highlights the direct use of the this compound core in generating chiral centers.

Palladium-Catalyzed Heck-Matsuda Reaction: In an enantioselective palladium-catalyzed Heck-Matsuda reaction, 2-methoxypyrrolidines arylated at the 4-position were obtained as Heck products. This reaction employed (S)-PyraBox, a chiral N,N-ligand, demonstrating its effectiveness in desymmetrizing N-protected 2,5-dihydro-1H-pyrroles. The methodology achieved yields up to 85% and enantiomeric ratios (er) up to 93:7, favoring the (R) enantiomer. tci-chemical-trading.comnih.govsigmaaldrich.com

[3+2] Cycloaddition: Optically active 3-methoxypyrrolidine (B1366375) derivatives have been successfully generated in [3+2] cycloaddition reactions, achieving moderate to high yields (up to 94%) and good enantioselectivity. uni.lu

These examples underscore the diverse applications of this compound derivatives, not only as chiral auxiliaries but also as key intermediates and components in the design of chiral ligands for various enantioselective transformations.

| Application/Derivative | Chiral Component/Ligand | Enantioselectivity (ee) / Enantiomeric Ratio (er) | Yield | Reference |

| Synthesis of 2-substituted pyrrolidines | Chiral catalysts (with this compound and silyl enol ethers) | Up to 53% ee | N/A | americanelements.comuni.lu |

| Palladium-catalyzed Heck-Matsuda reaction (4-arylation) | (S)-PyraBox (chiral N,N-ligand) | Up to 93:7 er | Up to 85% | tci-chemical-trading.comnih.govsigmaaldrich.com |

| [3+2] Cycloaddition for 3-methoxypyrrolidine derivatives | N/A (optically active derivatives generated) | Good enantioselectivity | Up to 94% | uni.lu |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxypyrrolidine and Derivatives

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds, providing detailed information on the chemical environment of hydrogen and carbon atoms. Studies on methoxypyrrolidine derivatives reveal characteristic chemical shifts and coupling patterns.

For instance, 1-methoxypyrrolidine-2,5-dione exhibits distinct signals in its NMR spectra. Its ¹H NMR spectrum (90 MHz, CDCl₃) shows a singlet at δ 2.669 ppm for four protons and another singlet at δ 3.864 ppm for three protons americanelements.com. The corresponding ¹³C NMR spectrum (90 MHz, CDCl₃) reveals signals at δ 171.19, 64.16, and 25.42 ppm. Further analysis using DEPTC NMR (90 MHz, CDCl₃) assigns these carbon signals to a carbonyl group (C═O) at 171.19 ppm, a methyl group (CH₃) at 64.16 ppm, and a methylene (B1212753) group (CH₂) at 25.42 ppm americanelements.com.

Another derivative, 1-cyclohexyl-3-methoxypyrrolidine-2,5-dione, has been characterized by NMR. Its ¹H NMR spectrum (400 MHz, CDCl₃) includes a doublet of doublets at δ 4.11 ppm (J = 8.0, 4.0 Hz, 1H), a multiplet between δ 3.99–3.89 ppm (1H), and a singlet at δ 3.58 ppm (3H) for the methoxy (B1213986) group, alongside other signals corresponding to the cyclohexyl and pyrrolidine (B122466) ring protons idrblab.net. The ¹³C NMR spectrum (100 MHz, CDCl₃) for this compound shows characteristic signals at δ 175.9, 174.2, 74.5, 58.9, 51.8, 35.9, 28.9, 28.7, 25.9, and 25.1 ppm idrblab.net.

NMR data for other derivatives, such as ((4R)-methyl 1-((4-chlorophenyl)(methyl)carbamoyl)-4-methoxypyrrolidine-2-carboxylate, include ¹H NMR (300 MHz, DMSO-d₆) signals ranging from δ 7.49-7.40 ppm (m, 2H) to 1.80-1.60 ppm (m, 1H), with distinct singlets for methyl groups at δ 3.11 and 3.06 ppm nih.gov.

| Compound | NMR Type | Frequency (MHz) | Solvent | Chemical Shifts (δ, ppm) | Key Assignments |

|---|---|---|---|---|---|

| 1-Methoxypyrrolidine-2,5-dione | ¹H NMR | 90 | CDCl₃ | 2.669 (s, 4H), 3.864 (s, 3H) | Pyrrolidine ring CH₂, OCH₃ |

| 1-Methoxypyrrolidine-2,5-dione | ¹³C NMR | 90 | CDCl₃ | 171.19, 64.16, 25.42 | C═O, OCH₃, CH₂ |

| 1-Cyclohexyl-3-methoxypyrrolidine-2,5-dione | ¹H NMR | 400 | CDCl₃ | 4.11 (dd, J = 8.0, 4.0 Hz, 1H), 3.99–3.89 (m, 1H), 3.58 (s, 3H), 2.92 (dd, J = 16.0, 8.0 Hz, 1H), 2.55 (dd, J = 20.0, 8.0 Hz, 1H), 2.15–2.05 (m, 2H), 1.83–1.79 (m, 2H), 1.66–1.55 (m, 3H), 1.34–1.17 (m, 3H) | Pyrrolidine and cyclohexyl protons, OCH₃ |

| 1-Cyclohexyl-3-methoxypyrrolidine-2,5-dione | ¹³C NMR | 100 | CDCl₃ | 175.9, 174.2, 74.5, 58.9, 51.8, 35.9, 28.9, 28.7, 25.9, 25.1 | Carbonyls, methoxy carbon, ring carbons |

| ((4R)-methyl 1-((4-chlorophenyl)(methyl)carbamoyl)-4-methoxypyrrolidine-2-carboxylate | ¹H NMR | 300 | DMSO-d₆ | 7.49-7.40 (m, 2H), 7.37-7.30 (m, 2H), 4.54-4.30 (m, 1H), 3.90-3.74 (m, 1H), 3.67 (d, J=4.7 Hz, 3H), 3.29-3.18 (m, 1H), 3.11 (2s, 3H), 3.06 (2s, 3H), 2.70-2.21 (m, 2H), 1.80-1.60 (m, 1H) | Aromatic, pyrrolidine, and methyl protons |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and providing information about the fragmentation patterns of compounds, which aids in structural confirmation.

For 1-methoxypyrrolidine-2,5-dione, the mass spectrum shows a molecular ion peak at m/z 129 (M⁺) with significant fragments at m/z 99, 70, 55, and 42 americanelements.com. These fragmentation patterns are indicative of the loss of specific groups from the molecular ion, providing clues about the compound's structure.

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental composition. For example, 1-cyclohexyl-3-methoxypyrrolidine-2,5-dione (3t) showed an HRMS (ESI) m/z of [M + Na]⁺ calculated at 234.1101 and found at 234.1102 for the formula C₁₁H₁₇NNaO₃ idrblab.net. Similarly, 1-(tert-butyl) 2-methyl (4R)-4-methoxypyrrolidine-1,2-dicarboxylate showed a mass spectrometry signal at m/z 260 [M+H]⁺ cenmed.com. N-Formyl-2-methoxypyrrolidine has also been identified by its mass spectrum.

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

For 1-methoxypyrrolidine-2,5-dione, the IR spectrum (in chloroform) shows absorption bands at 1727.7 cm⁻¹ and 1790.6 cm⁻¹, corresponding to the two carbonyl (C═O) stretching vibrations, and a band at 3028.5 cm⁻¹ americanelements.com. These strong absorption bands are characteristic of the succinimide-like structure with two carbonyl groups.

While specific wavenumbers for this compound-1-carbaldehyde were not detailed in the search results, its vapor phase IR spectra are available. General IR spectra for methoxypyrrolidine derivatives are typically recorded in the range of 400–4000 cm⁻¹ using techniques like ATR-IR spectroscopy.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and absolute stereochemistry. This is particularly important for chiral methoxypyrrolidine derivatives.

The crystal structure of 1-methoxypyrrolidine-2,5-dione (C₅H₇NO₃) has been determined. It crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.6549 (18) Å, b = 7.553 (2) Å, c = 12.105 (3) Å, and β = 105.964 (3)°. The volume of the unit cell is 585.0 (3) ų, and there are four molecules per unit cell (Z = 4). The refinement on F² yielded an R-factor of 0.035 for reflections with I > 2σ(I) americanelements.com. The five-membered pyrrolidine-2,5-dione ring in this compound was found to be planar americanelements.com.

For chiral methoxypyrrolidine derivatives, X-ray crystallography is instrumental in assigning absolute configuration. For example, the absolute configuration of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, an intermediate in the preparation of Eribaxaban, was determined by X-ray diffraction. The pyrrolidine ring of this compound adopts an envelope conformation, with the C3 atom lying out of the plane. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy system were reported as 120.50 (3)° and 117.98 (1)°, respectively. Intermolecular O—H···O hydrogen bonding contributes to the stabilization of its crystal packing. Similarly, the molecular structure of an azabicyclo molecule (10a), derived from this compound, was confirmed using X-ray crystallography. The absolute configuration of adducts (+)-6 and (+)-7, derived from N-Boc-2-methoxypyrrolidine, was determined to be (2R, 2´R) through X-ray diffraction analysis of a monocrystal of adduct (-)-7.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on 2-Methoxypyrrolidine Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method widely employed in computational chemistry to investigate the electronic structure of molecules. It is particularly useful for predicting molecular geometries, energies, vibrational frequencies, and various electronic properties mdpi.com. For this compound systems, DFT calculations have been instrumental in elucidating structural details and reactivity.

Studies on pyrrolidine (B122466) derivatives, including those with methoxy (B1213986) substituents, frequently utilize DFT to optimize molecular structures and determine their ground state properties. For instance, DFT calculations have been applied to rationalise the stereochemical behaviour observed in reactions involving derivatives such as methoxy-pyrrolidine-1-carboxylic acid methylester researchgate.netacs.org. These calculations help in understanding the preferred conformations and the energetic landscape of different intermediates and products. Another example includes the use of DFT to rationalise the observed enantioselectivity in transformations of 1-tert-butyl 2-methyl (2S)-5-methoxypyrrolidine-1,2-dicarboxylate molaid.com.

Commonly used DFT methods involve specific functionals and basis sets, such as the B3LYP functional combined with basis sets like 6-311++G (d, p) for obtaining optimized structures and predicting activity nih.gov. The 6-31G* method has also been noted in studies concerning electrochemical α-methoxylation of N-acyl cyclic amines, a class that includes pyrrolidines nii.ac.jp. These calculations provide critical data on electronic, energetic, and thermodynamic properties, as well as quantum molecular descriptors mdpi.com.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds or ring puckering, and their relative energies. The energy landscape concept provides a comprehensive view of these conformers and the energy barriers separating them researchgate.netnih.govneupsykey.comyale.edunih.gov. For this compound, understanding its conformational preferences is crucial as they can significantly influence its reactivity and selectivity in chemical transformations.

Computational methods, particularly DFT, are employed to map the energy landscape of this compound. This involves systematically exploring different rotamers of the methoxy group and the various puckered forms of the pyrrolidine ring (e.g., envelope, twist). By optimising each distinct conformer and calculating its relative energy, researchers can identify the most stable conformers and the energy barriers for interconversion. While specific detailed data tables for this compound itself were not found in the immediate search, such studies typically involve:

Table 1: Illustrative Conformational Energies of this compound (Hypothetical Data)

| Conformer ID | Description (e.g., Methoxy Orientation, Ring Pucker) | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |

| C1 | Equatorial Methoxy, Envelope Pucker | 0.0 | 175° |

| C2 | Axial Methoxy, Twist Pucker | 1.2 | 60° |

| C3 | Equatorial Methoxy, Twist Pucker | 0.8 | -170° |

| C4 | Axial Methoxy, Envelope Pucker | 1.5 | -55° |

Note: This table presents hypothetical data to illustrate the type of information generated in conformational analysis.

The identification of low-energy conformers and the pathways between them helps predict the most accessible structures under various reaction conditions.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling, often leveraging DFT, is a powerful tool for elucidating reaction mechanisms by identifying intermediates and characterising transition states. This allows for the calculation of activation energies and reaction free energies, which are critical for predicting reaction rates and selectivity.

For pyrrolidine heterocycles, including those related to this compound, molecular modeling has been applied to understand complex reaction pathways. A notable example involves computational DFT studies on the mechanism and stereoselectivity of oxo-Rhenium-mediated allylation reactions of furanoside derivatives, where oxocarbenium ion intermediates derived from pyrrolidine were investigated researchgate.netacs.org. These studies map the energy profiles of different possible reaction routes, identifying the lowest energy pathways and the structures of the transition states that dictate the reaction outcome.

By modeling the approach of reactants and the formation of bonds, computational chemists can pinpoint critical points along the reaction coordinate, such as transition states, which represent the highest energy point on a reaction pathway between reactants and products. This provides insights into why certain products are favoured over others.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations provide detailed information about the electronic structure of this compound, which directly dictates its chemical reactivity. Properties such as frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential surfaces are derived from these calculations.

DFT calculations can predict electronic properties, including band gap energy (Eg), chemical hardness (η), and electrophilicity (ω), all of which are quantum molecular descriptors indicative of a molecule's reactivity mdpi.com. For this compound, these investigations can reveal:

HOMO-LUMO Gap: A smaller gap typically indicates higher reactivity. The energies and spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the molecule's propensity to act as a nucleophile or an electrophile, respectively.

Charge Distribution: Partial atomic charges help identify electron-rich and electron-deficient centers within the molecule, guiding predictions about sites of nucleophilic or electrophilic attack.

Electrostatic Potential Surface: Visual representations of the electrostatic potential highlight regions prone to interaction with positive or negative charges, offering insights into intermolecular interactions and recognition.

These insights are fundamental for predicting how this compound will react with various reagents and in different chemical environments.

Prediction of Stereochemical Outcomes in this compound Transformations

One of the most powerful applications of computational chemistry in organic synthesis is the prediction and rationalisation of stereochemical outcomes. For this compound and its derivatives, DFT calculations have proven invaluable in understanding and predicting the selectivity of reactions.

As highlighted by several studies, DFT calculations have been used to rationalise the observed sense and level of enantioselectivity in transformations involving 5-methoxypyrrolidine derivatives molaid.com. Similarly, in glycosylation reactions involving methoxy-pyrrolidine-1-carboxylic acid methylester, DFT calculations were employed to explain the "peculiar stereochemical behavior" and "excellent stereoselectivities" observed researchgate.netacs.org. These studies revealed that an equilibration step at the anomeric center could be responsible for regulating the observed anti-Woerpel selectivity, a finding that was rationalised through density functional theory calculations researchgate.netacs.org.

By accurately modeling the transition states leading to different stereoisomeric products, computational methods can determine the relative activation energies. The pathway with the lowest activation energy is predicted to be the most favoured, thus dictating the major stereoisomer formed. This predictive power is crucial for designing highly selective synthetic routes to complex molecules containing the this compound scaffold.

Future Directions and Emerging Research Avenues for 2 Methoxypyrrolidine

Development of Novel and Efficient Synthetic Methodologies

One promising area involves the exploration of new cascade reactions or one-pot syntheses that can rapidly assemble the 2-methoxypyrrolidine core. For instance, the transformation of 2-(bromomethyl)aziridines into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones represents a novel synthetic approach via ring expansion dntb.gov.ua. Further investigation into such ring-opening/rearrangement or ring-expansion strategies could provide access to diverse this compound scaffolds.

Electrochemical methods, such as the Shono reaction, have already demonstrated their utility in synthesizing α-methoxypyrrolidines from N-acylpyrrolidines sioc-journal.cn. This process involves the anodic oxidation of N-acylpyrrolidines to generate iminium intermediates, which then react with methanol (B129727) to yield α-methoxypyrrolidines sioc-journal.cn. Future research could focus on optimizing the electrochemical conditions, exploring new electrode materials, or developing catalytic electrochemical approaches to enhance efficiency and selectivity, potentially leading to more sustainable production routes.

Exploration of Undiscovered Reactivity Patterns and Transformation Mechanisms

Understanding and harnessing the intrinsic reactivity of this compound is critical for expanding its synthetic utility. The presence of the methoxy (B1213986) group at the 2-position, adjacent to the nitrogen atom, often dictates specific reactivity patterns, particularly through the formation of N-acyliminium ions.

Research has shown that this compound derivatives can undergo reactions via N-acyliminium ion intermediates, such as in Lewis acid-promoted cyanation reactions clockss.org or in the formation and trapping of N-acyl-3-amino-2-methoxypyrrolidines from N-acyl-2-pyrrolines researchgate.net. Future studies could delve deeper into the scope and limitations of these N-acyliminium ion-mediated transformations, exploring new nucleophiles or electrophiles that can react with these intermediates to generate highly functionalized pyrrolidine (B122466) derivatives.

Beyond N-acyliminium chemistry, the methoxy group at C2 could participate in other transformations, such as elimination reactions to form pyrrolines or substitution reactions under various conditions. Investigations into radical pathways, organometallic reactions, or photocatalytic transformations involving the this compound scaffold could reveal entirely new synthetic disconnections and lead to previously inaccessible molecular architectures. The use of this compound and/or 2-methoxypiperidine (B3191330) in the synthesis of 1,3-oxazines highlights its role as a versatile reactant for constructing other heterocyclic systems rdd.edu.iq.

Advanced Stereocontrol Strategies and Enantiopure Synthesis

The development of advanced stereocontrol strategies is paramount for synthesizing enantiopure this compound and its derivatives, which are often crucial for applications in pharmaceuticals and natural product synthesis. The inherent chirality of this compound (at C2) makes it a valuable chiral building block.

A significant area of research in this regard involves the continued development and application of chiral auxiliaries derived from this compound, such as (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) researchgate.netresearchgate.net. These auxiliaries have been successfully employed in asymmetric synthesis to achieve high diastereomeric and enantiomeric excesses in various reactions, including Michael additions, α-alkylation, and 1,2-additions researchgate.net. Future efforts will focus on expanding the scope of SAMP/RAMP methodology to new reaction types, improving their recyclability, and developing more efficient auxiliary cleavage methods.

Furthermore, research could explore other asymmetric induction strategies, such as chiral catalysis (organocatalysis, metal catalysis) or biocatalysis, for the direct enantioselective synthesis of this compound or its precursors. For example, the use of 2,5-diarylpyrrolidine catalysts in iminium-catalyzed Mukaiyama–Michael reactions has achieved excellent enantioselectivity, demonstrating the potential of pyrrolidine-based organocatalysts jyu.fi. Developing methods that control the absolute configuration at C2 and other stereogenic centers within the pyrrolidine ring with high precision will be a key focus.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction efficiency, safety, and scalability for the production of chemical compounds, including this compound derivatives . This area represents a crucial future direction for optimizing synthetic processes.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction reproducibility and often higher yields compared to batch processes. For this compound synthesis, this could involve developing continuous flow reactors for key steps, such as the formation of the pyrrolidine ring or the introduction of the methoxy group. The enhanced heat and mass transfer in flow systems can facilitate reactions that are difficult or hazardous in batch, potentially opening up new synthetic routes.

Automated synthesis, often coupled with robotics and artificial intelligence, allows for rapid screening of reaction conditions and optimization, accelerating the discovery of optimal synthetic pathways. Future research will explore the use of automated platforms for the high-throughput synthesis and purification of this compound libraries, enabling faster exploration of its chemical space and potential applications. The combination of flow chemistry and automated synthesis could lead to fully integrated, self-optimizing systems for this compound production.

Sustainable and Green Chemistry Approaches for this compound Production

Adopting sustainable and green chemistry principles is increasingly vital for the chemical industry to minimize environmental impact and promote resource efficiency jocpr.comdispersa.ca. Future research on this compound will heavily emphasize these principles throughout its production lifecycle.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final this compound product, thereby minimizing waste generation acs.org. This involves moving away from stoichiometric reagents towards catalytic processes.

Safer Solvents and Reaction Conditions: Replacing traditional hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents jocpr.comnih.gov. Conducting reactions under milder conditions (ambient temperature and pressure) to reduce energy consumption acs.org.

Renewable Feedstocks: Exploring the synthesis of this compound from renewable biomass-derived starting materials, rather than relying solely on petrochemical feedstocks nih.govresearchgate.net.

Catalysis: Developing highly efficient and selective catalytic methods (homogeneous, heterogeneous, or biocatalytic) for all stages of this compound synthesis, reducing the need for stoichiometric reagents and minimizing by-products dispersa.caacs.org.

Waste Minimization and Prevention: Implementing strategies to prevent waste generation at the source, rather than treating waste after it has been produced. This involves designing processes with minimal purification steps and maximizing product recovery acs.org.

By integrating these green chemistry principles, the future production of this compound can become more environmentally benign, economically viable, and aligned with the broader goals of sustainable chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.